2,4-Dichloro-3-iodoaniline

Overview

Description

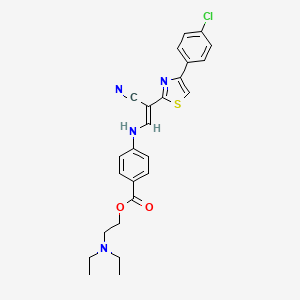

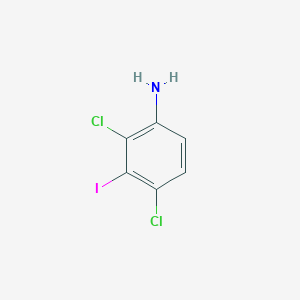

2,4-Dichloro-3-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It has a molecular weight of 287.91 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of anilines, such as this compound, can be achieved through various methods. One common method is through direct nucleophilic substitution . Another approach involves palladium-catalyzed amination of aryl halides . The specific synthesis process for this compound may vary depending on the starting materials and the desired yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Cl2IN/c7-3-1-2-4 (10)5 (8)6 (3)9/h1-2H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis

The specific chemical reactions involving this compound can depend on various factors, including the reaction conditions and the presence of other reactants . For instance, it might undergo reactions typical of anilines, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 287.91 .Scientific Research Applications

Organic Synthesis Applications

2,4-Dichloro-3-iodoaniline serves as a key intermediate in the synthesis of complex organic molecules. For example, its utility in palladium-catalyzed carbonylation processes has been demonstrated, where it acts as a bifunctional substrate. Depending on the substituents, this can lead to the formation of diverse compounds, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, showcasing its versatility in synthetic organic chemistry (Ács et al., 2006).

Environmental and Materials Science

Research has also explored the environmental implications of haloanilines, including this compound derivatives, particularly in the context of water treatment and pollution. For instance, the formation of toxic iodinated disinfection by-products from compounds used in medical imaging has been studied, highlighting the potential environmental impact of these substances when they enter water sources (Duirk et al., 2011).

Another study on the electrochemical oxidation of haloanilines, including 4-iodoaniline, in acetonitrile solution sheds light on the mechanisms underlying the degradation of such compounds, which could inform the development of new environmental remediation technologies (Kádár et al., 2001).

Sorption, Degradation, and Transport Studies

The behavior of iodine species, including methyl iodide and iodoaniline derivatives, in geologic media has been studied to understand their sorption, degradation, and transport. Such research is crucial for assessing the environmental fate of these compounds and their potential impacts on human health and ecosystems (Hu et al., 2012).

Mechanism of Action

Safety and Hazards

2,4-Dichloro-3-iodoaniline is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing dust .

properties

IUPAC Name |

2,4-dichloro-3-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDLUDMSNSKIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000590-77-1 | |

| Record name | 2,4-dichloro-3-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

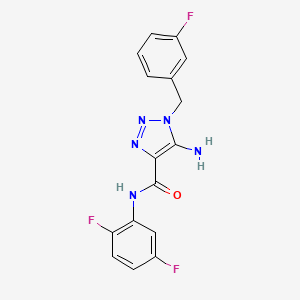

![Methyl 5-[[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2731225.png)

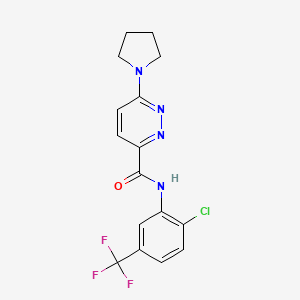

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)

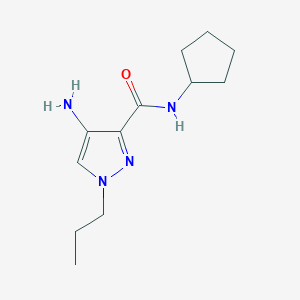

![1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2731229.png)

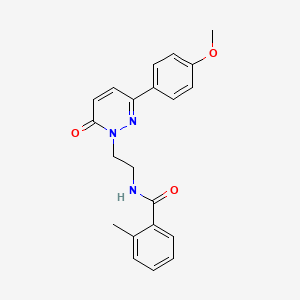

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)

![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)